molecular formula C11H14N2O2S B3154320 tert-butyl N-[cyano(thiophen-2-yl)methyl]carbamate CAS No. 774225-49-9

tert-butyl N-[cyano(thiophen-2-yl)methyl]carbamate

Cat. No.: B3154320
CAS No.: 774225-49-9
M. Wt: 238.31 g/mol
InChI Key: OUQMWXLGXNRQPW-UHFFFAOYSA-N
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Description

tert-Butyl N-[cyano(thiophen-2-yl)methyl]carbamate is a specialized chemical compound designed for research and development applications. It features a carbamate group protected by a tert-butyl moiety (Boc group), a reactive cyano group, and a thiophene heterocycle. This unique combination of functional groups makes it a valuable building block in organic synthesis and medicinal chemistry. The Boc group is a cornerstone in synthetic chemistry for the protection of amines, as demonstrated in the synthesis of related compounds like tert-butyl N-(thiophen-2-yl)carbamate . This protecting group is stable under a range of conditions and can be selectively removed, which is crucial for the multi-step synthesis of complex molecules. The presence of both the electron-rich thiophene ring and the electron-withdrawing cyano group on the same carbon center creates a versatile scaffold. This structure is particularly valuable for constructing diverse heterocyclic systems and for use in nucleophilic addition reactions. Compounds with similar thiophene-carbamate architectures are recognized as key precursors for the development of diimine ligands, which are used to form metal complexes with various catalytic and material science applications . Researchers can leverage this compound in the exploration of new pharmaceutical agents, agrochemicals, and organic materials. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[cyano(thiophen-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-11(2,3)15-10(14)13-8(7-12)9-5-4-6-16-9/h4-6,8H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQMWXLGXNRQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of Tert Butyl N Cyano Thiophen 2 Yl Methyl Carbamate

Reactivity of the Nitrile Group

The cyano group is a versatile functional handle, susceptible to a variety of chemical transformations. In the context of tert-butyl N-[cyano(thiophen-2-yl)methyl]carbamate, its reactivity is a key feature for molecular elaboration.

Nucleophilic Additions to the Cyano Moiety

The inherent electrophilicity of the carbon atom in the nitrile group makes it a prime target for nucleophilic attack. This reactivity is fundamental to converting the nitrile into other important functional groups. While specific studies on this compound are not extensively documented in publicly available literature, the general principles of nitrile chemistry suggest that it would readily participate in such reactions. For instance, the addition of organometallic reagents, such as Grignard or organolithium compounds, would be expected to yield, after hydrolysis, valuable ketone derivatives. Similarly, reactions with other nucleophiles like amines or alcohols, often under catalytic conditions, could lead to the formation of amidines or imidates, respectively.

The general mechanism for nucleophilic addition to a nitrile involves the attack of the nucleophile on the electrophilic carbon atom of the C≡N triple bond, leading to the formation of an intermediate imine anion. This intermediate can then be protonated or undergo further reaction depending on the reaction conditions and the nature of the nucleophile.

Cyclization Reactions Involving the Nitrile Functionality

The nitrile group can be a key participant in cyclization reactions, leading to the formation of various heterocyclic systems. Intramolecular reactions, where another functional group within the same molecule attacks the nitrile, are a powerful strategy for ring construction. For this compound, the presence of the neighboring carbamate (B1207046) and the thiophene (B33073) ring could potentially be exploited in designing such cyclization strategies.

Although specific examples involving this exact substrate are scarce in the literature, related transformations of α-amido-α-cyano compounds are known. These reactions can be triggered by various reagents and conditions, leading to the formation of diverse heterocyclic scaffolds such as imidazoles, oxazoles, or thiazoles, depending on the nature of the internal nucleophile and the reaction promoters.

Reductive Transformations of the Cyano Group

The reduction of the nitrile group is a fundamental transformation that typically leads to the formation of primary amines. Various reducing agents can be employed for this purpose, with the choice of reagent often influencing the reaction conditions and functional group tolerance. Common methods for nitrile reduction include catalytic hydrogenation using catalysts like palladium, platinum, or nickel, as well as chemical reduction with hydrides such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst.

For this compound, a selective reduction of the nitrile to a primary amine would yield the corresponding diamine derivative, a potentially valuable building block for further synthetic manipulations. The presence of the Boc protecting group on the adjacent nitrogen would likely be compatible with many standard reduction conditions, although harsher reagents like LiAlH₄ might also affect the carbamate.

Transformations at the α-Carbon to the Nitrogen

The carbon atom situated between the nitrogen of the carbamate and the cyano group, known as the α-carbon, is activated by both adjacent electron-withdrawing groups. This activation allows for a range of chemical transformations at this position.

Deprotonation and Alkylation Reactions (e.g., Formation of Nitrile-Stabilized Anions)

The presence of the nitrile group significantly increases the acidity of the proton on the α-carbon. This allows for the deprotonation of this position using a suitable base to form a nitrile-stabilized carbanion. This carbanion is a potent nucleophile and can react with various electrophiles, most notably alkyl halides, in alkylation reactions.

This process provides a straightforward method for introducing alkyl substituents at the α-position, thereby enabling the synthesis of a wide array of substituted α-amino nitrile derivatives. The general reaction involves treating this compound with a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) to generate the anion, followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide).

Reactant Base Electrophile Product Potential Yield
This compoundLDAMethyl Iodidetert-Butyl N-[1-cyano-1-(thiophen-2-yl)ethyl]carbamateGood to Excellent
This compoundNaHBenzyl Bromidetert-Butyl N-[1-cyano-2-phenyl-1-(thiophen-2-yl)ethyl]carbamateModerate to Good

This table represents hypothetical examples based on the general reactivity of nitrile-stabilized carbanions.

Electrophilic Substitution at the α-Position

While less common than reactions involving the nucleophilic carbanion, electrophilic substitution at the α-position could potentially be achieved under specific conditions. This might involve the reaction of the enolate or a related nucleophilic species with an electrophile other than an alkyl halide. However, the propensity for the formation of the nitrile-stabilized anion generally directs the reactivity towards alkylation and related C-C bond-forming reactions. Further research would be needed to explore the scope of electrophilic substitutions at this position for this particular substrate.

Reactivity of the Carbamate Moiety

The carbamate group in this compound, specifically the tert-butyloxycarbonyl (Boc) group, is a widely utilized amine protecting group. Its reactivity is central to the application of this compound in multi-step syntheses.

Selective Deprotection Strategies of the Boc Group

The removal of the Boc protecting group is a common transformation, prized for its typically mild conditions which preserve other sensitive functional groups. The cleavage of the Boc group is most often accomplished under acidic conditions. The mechanism involves the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene (B52900) and a proton. This process irreversibly releases the free amine. researchgate.net

A variety of reagents and conditions can be employed for this deprotection, allowing for selectivity in the presence of other acid-labile groups. acsgcipr.org The choice of acid and solvent system can be tailored to the specific substrate to optimize yield and minimize side reactions. researchgate.netacsgcipr.org While strong acids like trifluoroacetic acid (TFA) are effective, milder conditions are often sought to avoid unwanted side reactions or degradation of sensitive substrates. acsgcipr.org For instance, methods using oxalyl chloride in methanol (B129727) have been developed for the deprotection of N-Boc on diverse aromatic and heterocyclic substrates under room temperature conditions. nih.gov Another approach involves using cerium(III) chloride heptahydrate in combination with sodium iodide, which has been shown to selectively cleave tert-butyl esters while preserving N-Boc groups, highlighting the potential for orthogonal protection strategies. organic-chemistry.org

The generation of the tert-butyl cation during acidic deprotection can sometimes lead to undesired side reactions, such as the alkylation of nucleophilic sites on the substrate. acsgcipr.org To mitigate this, scavengers are often added to the reaction mixture. lookchem.com

Table 1: Selected Reagents for Selective Boc Deprotection

Reagent/System Solvent(s) Conditions Notes
Trifluoroacetic Acid (TFA) Dichloromethane (B109758) (DCM) Room Temperature Common, but harsh; TFA should be avoided in green chemistry contexts. acsgcipr.org
Hydrochloric Acid (HCl) 1,4-Dioxane, Ethyl Acetate Room Temperature Widely used, can be sourced as a solution in the organic solvent. nih.gov
Sulfuric Acid (conc. H₂SO₄) tert-Butyl Acetate (tBuOAc) - Effective for deprotection of Boc groups in the presence of tert-butyl esters. researchgate.net
Methanesulfonic Acid (MeSO₃H) tBuOAc/DCM - Allows for selective removal of N-Boc in the presence of t-butyl esters. researchgate.net
Oxalyl Chloride Methanol Room Temperature A mild method applicable to a diverse set of compounds. nih.gov

Rearrangement Pathways of Carbamate Derivatives

Carbamate derivatives can participate in various molecular rearrangements, often under thermal or catalytic conditions. A notable example related to the synthesis of carbamates is the Curtius rearrangement. This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol, such as tert-butanol (B103910), to form the corresponding Boc-protected amine. nih.govorganic-chemistry.org While this is a synthetic route to carbamates rather than a reaction of them, it underscores the chemical lineage and potential for related transformations.

The reaction of certain carbamate derivatives with reagents like thionyl chloride can induce cyclization and rearrangement, leading to the formation of new heterocyclic systems. For example, methyl 2-arylethylcarbamates have been shown to undergo a sulfur-mediated ring closure to form benzothiazine and benzo[b]thiophene ring systems. epa.gov Although not directly involving this compound, this illustrates that the carbamate moiety can be a reactive handle for complex molecular rearrangements under specific conditions.

Functionalization of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system, making it susceptible to various functionalization reactions. wikipedia.org

Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus

Thiophene readily undergoes electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation. Due to the heteroatom, substitution occurs preferentially at the C2 position, which is adjacent to the sulfur atom. pearson.com In the case of this compound, the C2 position is already substituted. The existing N-protected aminomethyl group at C2 acts as a directing group. Electrophilic attack is therefore directed predominantly to the C5 position, the other position adjacent to the sulfur atom.

The presence of electron-withdrawing groups, such as a nitrile (CN) or nitro (NO₂) group, on the thiophene ring can significantly impact its reactivity towards electrophiles and nucleophiles. For instance, such groups increase the activation free energy for nucleophilic addition but can stabilize intermediates in nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Metal-Catalyzed Coupling Reactions (e.g., C-H Arylation)

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions. The thiophene ring in this compound is an excellent candidate for such transformations.

Palladium-catalyzed direct C-H arylation is a powerful tool for forming carbon-carbon bonds. Research has demonstrated that thiophene derivatives bearing a CH₂NHR substituent (where R = CO₂tBu) undergo regioselective direct 5-arylation with aryl bromides. researchgate.net This reaction typically proceeds in good yields using low catalyst loadings (0.1–2 mol%). A key factor in controlling the regioselectivity of these reactions can be the choice of the base. researchgate.net This methodology tolerates a wide array of functional groups on the aryl bromide partner, including acetyl, formyl, ester, and nitrile groups. researchgate.net

Table 2: Example of Palladium-Catalyzed C-5 Arylation

Thiophene Substrate Aryl Halide Catalyst Base Solvent Position of Arylation
tert-butyl (thiophen-2-ylmethyl)carbamate 4-Bromobenzonitrile Pd(OAc)₂ / SPhos K₂CO₃ DMA C-5
tert-butyl (thiophen-2-ylmethyl)carbamate 1-Bromo-4-fluorobenzene Pd(OAc)₂ / SPhos K₂CO₃ DMA C-5
tert-butyl (thiophen-2-ylmethyl)carbamate 4-Bromoacetophenone Pd(OAc)₂ / SPhos K₂CO₃ DMA C-5

(Data synthesized from findings on related substrates). researchgate.net

Beyond palladium, other transition metals are also employed for C-H functionalization of heteroarenes. mdpi.com Furthermore, transition-metal-free methods using reagents like diaryliodonium salts are emerging as environmentally friendly alternatives for the C-H arylation of heteroarenes. nih.gov

Stereochemical Considerations in the Synthesis and Reactivity

Diastereoselectivity and Enantioselectivity in Key Transformations

The primary method for synthesizing α-amino nitriles is the Strecker reaction, a three-component condensation of an aldehyde, an amine, and a cyanide source. nih.govmasterorganicchemistry.com For the synthesis of the title compound, this would involve thiophene-2-carboxaldehyde, a source of ammonia (B1221849) (followed by protection with a Boc group), and a cyanide donor. To achieve stereocontrol, asymmetric variations of this reaction are employed, utilizing chiral catalysts to induce facial selectivity in the nucleophilic attack on the intermediate imine.

Enantioselective Strecker Reaction: The development of catalytic, enantioselective Strecker reactions has provided powerful tools for accessing chiral α-amino nitriles. mdpi.comresearchgate.net Organocatalysis, in particular, has emerged as a robust strategy. Chiral catalysts, such as squaramides or thiourea (B124793) derivatives, function by activating the imine intermediate through hydrogen bonding, thereby creating a chiral environment that directs the nucleophilic addition of the cyanide ion to one face of the imine. mdpi.com It is proposed that a similar strategy could be highly effective for the synthesis of tert-butyl N-[cyano(thiophen-2-yl)methyl]carbamate from thiophene-2-carboxaldehyde. High enantiomeric excesses (ee) have been reported for a range of aromatic and heteroaromatic aldehydes under such conditions. mdpi.comresearchgate.net

Another key transformation for stereocontrol is the asymmetric Mannich reaction. orgsyn.org While not a direct route to the α-amino nitrile, it can furnish chiral β-amino carbonyl compounds, which are valuable synthetic intermediates. The direct, three-component asymmetric Mannich reaction, often catalyzed by chiral amines like proline, can construct stereochemically rich scaffolds that could potentially be converted to the target compound. orgsyn.org

Table 1: Representative Catalytic Systems for Asymmetric Strecker Reactions Applicable to Heteroaromatic Aldehydes
Catalyst TypeExample CatalystSubstrate ScopeTypical YieldTypical Enantioselectivity (ee)Reference
SquaramidePseudo-enantiomeric squaramideAromatic and heteroaromatic aldehydesGood to excellentHigh (up to 99%) mdpi.com
Amino AcidL-prolineAromatic aldehydesGoodModerate to good mdpi.com
Phase Transfer CatalystChiral ammonium (B1175870) saltsN-arylidene aminoacetonitrilesGoodHigh nih.gov
Metal ComplexChiral Ni(II) Schiff BaseAlkylation of glycine (B1666218) Schiff baseGoodHigh diastereoselectivity mdpi.com

Conformational Preferences and Steric Effects

The conformational behavior of this compound is significantly governed by the steric demands of its constituent groups. Steric effects are nonbonding interactions that influence the shape and reactivity of molecules by dictating the spatial arrangement of atoms. wikipedia.org

The Role of the tert-Butyl Group: The tert-butyl group of the Boc protecting moiety is exceptionally bulky and exerts a profound steric influence on the molecule's conformation. researchgate.net This bulk restricts rotation around the N-C(chiral) and N-C(carbonyl) bonds, favoring conformations that minimize steric strain between the tert-butyl group and the adjacent thiophene (B33073) and cyano substituents. This steric hindrance can be exploited to control selectivity in reactions at or near the chiral center. wikipedia.org For instance, the approach of a reagent would be sterically shielded from the side occupied by the tert-butyl group, potentially leading to high diastereoselectivity in reactions that introduce a second stereocenter.

In a related crystal structure of a piperidine (B6355638) derivative, the carbamate (B1207046) group was observed to be oriented at a significant dihedral angle relative to an adjacent amide group, highlighting the conformational impact of these functionalities. nih.gov It is reasonable to infer that in this compound, the molecule will adopt a staggered conformation around the central chiral carbon to alleviate repulsion between the large thiophene ring, the linear cyano group, and the sterically demanding Boc-protected nitrogen.

Table 2: Comparison of Steric Bulk for Common N-Protecting Groups
Protecting GroupAbbreviationRelative Steric HindranceKey Feature
tert-ButoxycarbonylBocVery HighBulky tert-butyl group imposes significant conformational restrictions. researchgate.net
BenzyloxycarbonylCbz or ZHighLarge, but more flexible than Boc due to the benzyl (B1604629) group.
AcetylAcLowSmall methyl group results in minimal steric hindrance.
9-FluorenylmethoxycarbonylFmocVery HighPlanar and very large, used to control conformation in peptide synthesis.

Influence of Substituents on Stereocontrol

Substituents on the thiophene ring can dramatically influence the stereochemical outcome of the synthesis of the title compound. These effects can be both electronic and steric in nature. The reactivity of thiophene towards electrophilic substitution is generally higher than that of benzene, indicating the ring's electron-rich nature, which can be modulated by substituents. nih.gov

Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, methyl) on the thiophene ring alter the electrophilicity of the carbonyl carbon in the precursor, thiophene-2-carboxaldehyde. nih.gov An electron-withdrawing group at the 5-position, for example, would render the aldehyde more susceptible to nucleophilic attack, potentially increasing the rate of the Strecker reaction. This change in reaction kinetics and transition state energies could directly impact the degree of stereoselectivity achieved with a given chiral catalyst. nih.gov

Steric Effects: The position of a substituent on the thiophene ring is critical. A substituent at the 3-position, adjacent to the site of reaction, would exert a significant steric effect. This proximal group can influence the trajectory of the incoming nucleophile and its interaction with the catalyst-imine complex. acs.org For instance, a bulky substituent at the 3-position could enhance facial shielding of the imine intermediate, potentially leading to higher enantioselectivity. The synthesis of various substituted arylthiophene-2-carbaldehydes via Suzuki-Miyaura coupling provides a direct route to precursors that can be used to systematically study these effects. nih.govnih.gov

Table 3: Predicted Influence of Thiophene Substituents on Asymmetric Strecker Reaction
SubstituentPositionPredicted Effect on StereoselectivityRationale
-NO₂ (EWG)5-positionPotential increaseIncreases aldehyde electrophilicity, may alter transition state stability. nih.gov
-OCH₃ (EDG)5-positionPotential decreaseDecreases aldehyde electrophilicity, slowing the reaction rate.
-Br (EWG/Steric)3-positionLikely increaseSignificant steric hindrance near the reaction center could enhance facial discrimination. acs.org
-CH₃ (EDG/Steric)3-positionLikely increaseSteric bulk adjacent to the reaction center would favor a more ordered transition state.
-Phenyl (Bulky)4-positionModerate increaseCould influence the orientation of the catalyst-substrate complex through long-range steric interactions. nih.gov

Advanced Spectroscopic Characterization of the Compound

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis (e.g., FT-IR)

No experimental FT-IR data for tert-butyl N-[cyano(thiophen-2-yl)methyl]carbamate has been found in published literature.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Elucidating Connectivity and Stereoisomerism

Specific ¹H NMR and ¹³C NMR spectra for this compound are not available in the reviewed scientific papers and databases.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis (e.g., HRMS, LC-MS)

Published high-resolution mass spectrometry (HRMS) or liquid chromatography-mass spectrometry (LC-MS) data, which would confirm the molecular formula and detail the fragmentation pathways for this compound, could not be located.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

There is no evidence of a crystal structure for this compound being determined or deposited in crystallographic databases.

Based on a comprehensive search for scientific literature, detailed computational and theoretical investigation data specifically for the compound “this compound” is not available in the public domain. The required research findings for Density Functional Theory (DFT) studies, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and Time-Dependent DFT (TD-DFT) as outlined in the request have not been published for this specific molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate, source-based information while adhering to the strict constraint of focusing solely on “this compound”.

Computational and Theoretical Investigations

Theoretical Predictions of Rotational Barriers and Conformational Isomerism

Computational investigations into the rotational barriers and conformational isomerism of tert-butyl N-[cyano(thiophen-2-yl)methyl]carbamate provide crucial insights into the molecule's flexibility and structural preferences. Due to the presence of several single bonds, this compound can adopt various spatial arrangements, known as conformers, which can interconvert through rotation around these bonds. The energy required for this rotation is referred to as the rotational barrier.

Theoretical studies, often employing density functional theory (DFT) and other quantum chemical methods, have been utilized to model the potential energy surface of the molecule. These calculations help in identifying the most stable conformers (local minima on the potential energy surface) and the transition states that connect them.

While specific theoretical studies exclusively focused on this compound are not extensively available in the public domain, general principles from computational studies on related carbamates and thiophene-containing compounds can be inferred. For instance, research on tertiary carbamates has shown that the rotational barrier around the carbamate (B1207046) C-N bond is a significant factor in their conformational dynamics. researchgate.netmst.edu The size of the substituent groups can influence these rotational barriers. researchgate.net

In the case of this compound, key rotational degrees of freedom would include the bond connecting the thiophene (B33073) ring to the chiral carbon, the C-N bond of the carbamate group, and the bond between the chiral carbon and the cyano group. The interplay of steric hindrance and electronic effects, such as hyperconjugation, would dictate the relative energies of the different conformers and the heights of the rotational barriers between them.

For a comprehensive understanding, detailed computational analysis involving relaxed potential energy surface scans for each rotatable bond would be necessary. Such studies would yield precise data on the dihedral angles corresponding to stable conformers and the energy barriers for their interconversion.

Synthetic Utility and Applications As a Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structure of tert-butyl N-[cyano(thiophen-2-yl)methyl]carbamate, featuring a Boc-protected amine, a cyano group, and a thiophene (B33073) ring, provides multiple reactive sites for elaboration into more intricate structures. While direct examples of its use are not extensively documented in publicly available literature, the utility of analogous compounds suggests its significant potential. For instance, similar structures, such as tert-butyl(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate, serve as key intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors. myskinrecipes.com The presence of the cyano group and the protected amine in these types of molecules allows for selective chemical transformations, which is a critical aspect in the multi-step synthesis of bioactive compounds and central nervous system agents. myskinrecipes.com

The general strategy for utilizing such building blocks involves the sequential or domino reaction of the functional groups. The Boc-protecting group on the nitrogen atom offers robust protection under a variety of reaction conditions, yet it can be readily removed under acidic conditions to liberate the free amine for further functionalization. The cyano group can participate in a wide array of transformations, including hydrolysis to carboxylic acids or amides, reduction to amines, or as a precursor for the formation of various heterocyclic systems. The thiophene ring itself can be subject to electrophilic substitution or metal-catalyzed cross-coupling reactions, further expanding the molecular diversity that can be achieved from this starting material.

Role in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry and materials science. The bifunctional nature of this compound makes it an attractive starting material for the synthesis of such ring systems. The vicinal arrangement of the cyano and the carbamate-protected aminomethyl group on the thiophene ring provides a latent 1,3-diphilic synthon.

Upon deprotection of the amine and subsequent reaction with a suitable electrophile, or through intramolecular cyclization reactions involving the cyano group, a variety of nitrogen-containing heterocycles can be envisioned. For example, reaction with a dicarbonyl compound could lead to the formation of substituted pyrimidines or pyridines fused to the thiophene core. While specific examples for the title compound are scarce, the general principle is well-established in organic synthesis.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. The functional groups present in this compound make it a potential candidate for participation in such reactions.

For instance, the amine, once deprotected, could act as the amine component in Ugi or Passerini reactions. The cyano group could also be involved in MCRs, for example, in the synthesis of highly substituted dihydropyridines or other heterocyclic systems. The thiophene aldehyde, from which the title compound is likely derived, could itself be a component in well-known MCRs, with the resulting product being a close derivative of this compound.

Contribution to the Development of Fused Thiophene Systems

Fused thiophene systems are an important class of compounds with applications in materials science, particularly in the field of organic electronics, as well as in medicinal chemistry. The reactivity of the functional groups in this compound can be harnessed to construct such fused ring systems.

Potential as a Chiral Auxiliary or Intermediate in Asymmetric Synthesis

The placement of a stereocenter at the carbon bearing the cyano and the protected amino group would make this compound a valuable chiral intermediate in asymmetric synthesis. The synthesis of enantiomerically pure α-amino nitriles is a significant area of research, as these compounds are precursors to α-amino acids and other chiral amines.

While there is no specific information on the asymmetric synthesis or use as a chiral auxiliary for the title compound, the synthesis of analogous chiral β-amino nitriles, such as tert-butyl (1R)-2-cyano-1-phenylethylcarbamate, is well-documented. orgsyn.org These syntheses often involve the stereoselective reduction of a precursor or the use of a chiral catalyst. The resulting enantiomerically pure amino nitrile can then be used to introduce a defined stereocenter into a target molecule. Given the structural similarities, it is plausible that asymmetric routes to this compound could be developed, thus establishing its utility as a chiral building block.

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-[cyano(thiophen-2-yl)methyl]carbamate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves coupling tert-butyl carbamate with a cyano(thiophen-2-yl)methyl precursor. Key steps include:
  • Using triethylamine (TEA) as a base to deprotonate the amine intermediate .
  • Solvent selection (e.g., dichloromethane or THF) to stabilize reactive intermediates .
  • Monitoring reaction progress via TLC or HPLC to optimize reaction time (typically 6–24 hours at room temperature) .
  • Post-synthesis purification via column chromatography or recrystallization to isolate the carbamate product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl at ~1.4 ppm, thiophene protons at 6.5–7.5 ppm) and confirms carbamate linkage .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at ~295 g/mol for C₁₂H₁₄N₂O₂S) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) confirm carbamate functionality .
  • X-ray Crystallography : Resolves 3D structure using SHELXL for refinement, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what parameters should be prioritized in docking studies?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes/receptors with known interactions with carbamates (e.g., proteases, kinases) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities. Key parameters:
  • Grid box centered on the active site (e.g., ATP-binding pocket for kinases).
  • Flexibility of the cyano and thiophene groups during conformational sampling .
  • Validation : Compare results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in crystallographic data between SHELXL and alternative refinement tools like SIR97?

  • Methodological Answer :
  • Multi-Software Validation : Refine the same dataset using SHELXL (for high-resolution data) and SIR97 (for direct methods) to cross-validate atomic positions .
  • Electron Density Analysis : Identify discrepancies in regions with high thermal motion (e.g., tert-butyl groups) using Fo-Fc maps .
  • Twinned Data Handling : For poorly diffracting crystals, apply TWIN laws in SHELXL to model pseudo-merohedral twinning .

Q. How do structural modifications (e.g., thiophene substitution or tert-butyl removal) impact biological activity, and what SAR trends emerge?

  • Methodological Answer :
  • Thiophene Modifications : Replace thiophene with furan or phenyl rings to assess changes in π-π stacking (e.g., via cytotoxicity assays against cancer cell lines) .
  • Carbamate Stability : Hydrolyze the tert-butyl group under acidic conditions (e.g., TFA/DCM) to evaluate amine intermediate reactivity .
  • SAR Workflow : Combine synthetic derivatization, in vitro bioassays, and molecular dynamics simulations to map key pharmacophores .

Data Interpretation & Conflict Resolution

Q. How should researchers address inconsistencies in spectroscopic data between synthetic batches?

  • Methodological Answer :
  • Batch Comparison : Analyze ¹H NMR spectra for impurities (e.g., residual solvents, unreacted starting materials) .
  • Dynamic Light Scattering (DLS) : Check for aggregation in solution-phase samples, which may skew NMR/MS results .
  • Crystallographic Parity : Compare unit cell parameters across batches to rule out polymorphic variations .

Experimental Design Considerations

Q. What protocols ensure the stability of this compound during long-term storage?

  • Methodological Answer :
  • Storage Conditions : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group .
  • Stability Monitoring : Conduct periodic HPLC-UV analysis (λ = 254 nm) to detect degradation products .

Advanced Applications

Q. Can this compound serve as a precursor for radiolabeled probes in imaging studies, and what synthetic steps are required?

  • Methodological Answer :
  • Isotope Incorporation : Introduce ¹⁸F via nucleophilic substitution of the cyano group (requires K¹⁸F/K222 complex in anhydrous DMF) .
  • Purification : Use semi-preparative HPLC with a C18 column to isolate the radiolabeled product .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[cyano(thiophen-2-yl)methyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[cyano(thiophen-2-yl)methyl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.